molecular formula C18H17N3O B2401907 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 630091-40-6

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B2401907
CAS No.: 630091-40-6
M. Wt: 291.354
InChI Key: ZIHGSSPHJYKXIA-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-1H-benzimidazol-2-yl)aniline
  • 4-(5-methyl-1H-benzimidazol-2-yl)cyclohexyl-methylamine

Uniqueness

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-7-8-15-16(9-12)20-18(19-15)13-10-17(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHGSSPHJYKXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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